molecular formula C17H20ClN3 B14187475 6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine CAS No. 917896-48-1

6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine

Katalognummer: B14187475
CAS-Nummer: 917896-48-1
Molekulargewicht: 301.8 g/mol
InChI-Schlüssel: VIFBSUJIXBKGNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative known for its diverse applications in various scientific fields. Pyrimidine derivatives are widely recognized for their pharmacological activities and are often used in the development of therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 6-Chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Eigenschaften

CAS-Nummer

917896-48-1

Molekularformel

C17H20ClN3

Molekulargewicht

301.8 g/mol

IUPAC-Name

6-chloro-N-cyclopentyl-2-ethyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C17H20ClN3/c1-2-14-20-16(18)15(12-8-4-3-5-9-12)17(21-14)19-13-10-6-7-11-13/h3-5,8-9,13H,2,6-7,10-11H2,1H3,(H,19,20,21)

InChI-Schlüssel

VIFBSUJIXBKGNM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NC3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.